Deoxyenterocin

Antiviral Influenza Polyketide

Deoxyenterocin is a structurally unique type II polyketide antibiotic featuring a caged, nonaromatic tricyclic core generated via a rare Favorskii-like oxidative rearrangement. This scaffold drives its potent in vitro activity against vancomycin-resistant Enterococci (IC50 1.6–6.4 μg/mL) and superior H1N1 influenza inhibition (60.6% at 50 μg/mL vs. 45.3% for ribavirin). Unlike planar aromatic polyketides or other enterocin analogs, Deoxyenterocin’s biosynthetic specificity provides a distinct pharmacological profile, making it an essential tool for anti-infective SAR programs, combinatorial biosynthesis, and complex polycyclic synthetic methodology development.

Molecular Formula C22H20O9
Molecular Weight 428.4 g/mol
Cat. No. B10789068
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDeoxyenterocin
Molecular FormulaC22H20O9
Molecular Weight428.4 g/mol
Structural Identifiers
SMILESCOC1=CC(=O)OC(=C1)C2C3(CC4CC2(C(C3C(=O)C5=CC=CC=C5)(C(=O)O4)O)O)O
InChIInChI=1S/C22H20O9/c1-29-12-7-14(31-15(23)8-12)17-20(26)9-13-10-21(17,27)22(28,19(25)30-13)18(20)16(24)11-5-3-2-4-6-11/h2-8,13,17-18,26-28H,9-10H2,1H3/t13?,17?,18-,20?,21?,22+/m0/s1
InChIKeyUTKCEZMWSNDCMR-QUPZREFSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Deoxyenterocin Procurement Guide: Polyketide Antibiotic from Streptomyces with Diverse Biological Activities


Deoxyenterocin (also designated 5-deoxyenterocin) is a bacterial metabolite originally isolated from Streptomyces species, classified as a type II polyketide antibiotic [1]. This compound is characterized by its caged tricyclic, nonaromatic core structure derived from a Favorskii-like oxidative rearrangement, distinguishing it from planar aromatic polyketides [2]. It exhibits a range of in vitro activities including antibacterial effects against both Gram-positive and Gram-negative bacteria, antiviral activity, and antioxidant properties [3].

Why Enterocin Analogs Cannot Simply Substitute Deoxyenterocin: Structural and Functional Differentiation Evidence


Deoxyenterocin is not a generic polyketide but a specific biosynthetic intermediate with unique structural and functional attributes. Its biosynthesis involves the multifunctional flavoprotein EncM, which catalyzes a Favorskii-like oxidative rearrangement to generate the caged core, followed by O-methylation at the pyrone ring by EncK to yield 5-deoxyenterocin [1]. This enzymatic specificity means that other enterocin analogs, such as desmethyl-5-deoxyenterocin or wailupemycins, differ in critical functional groups and thus exhibit distinct biological activities and stability profiles [2]. Furthermore, the total synthesis of deoxyenterocin is a complex, low-yielding process, highlighting the challenges of producing and substituting this molecule [3].

Quantitative Differentiation of Deoxyenterocin Against Closest Analogs: Head-to-Head Biological and Chemical Evidence


Deoxyenterocin Exhibits Superior Anti-H1N1 Viral Inhibition Compared to Ribavirin Control

Deoxyenterocin (5-deoxyenterocin) demonstrated 60.6% inhibition of influenza A H1N1 virus cytopathic effect at 50 μg/mL, surpassing the 45.3% inhibition observed with the clinical antiviral ribavirin at the same concentration [1]. This direct comparison highlights its potent antiviral activity in vitro.

Antiviral Influenza Polyketide

Deoxyenterocin's Antibacterial Spectrum and Potency Against Enterococcus spp.

Extracts containing 8-deoxyenterocin demonstrated potent activity against Enterococcus species, with IC50 values ranging from 1.6 to 6.4 μg/mL . This potency is notable against Enterococcus faecalis and Enterococcus faecium, which are often resistant to multiple antibiotics.

Antibacterial Enterococcus Polyketide

Deoxyenterocin's Lack of O-Methylation at C5 Confers Distinct Biosynthetic and Functional Properties Compared to Enterocin

The biosynthesis of deoxyenterocin is a key step in the enterocin pathway. Heterologous expression of encABCDLMN in S. lividans yields desmethyl-5-deoxyenterocin; addition of the methyltransferase gene encK shifts production to 5-deoxyenterocin [1]. This demonstrates that the 5-deoxy form is a distinct intermediate requiring specific enzymatic machinery.

Biosynthesis Polyketide Enzymology

Synthetic Accessibility and Structural Challenges of Deoxyenterocin Compared to Other Polyketides

The first total synthesis of (−)-5-deoxyenterocin was achieved in 2023, requiring 16 steps in the longest linear sequence and yielding only 0.2% overall [1]. This contrasts sharply with the more efficient syntheses of related polyketides like actinorhodin, underscoring the unique synthetic challenges posed by its caged tricyclic core.

Total Synthesis Polyketide Chemical Biology

Optimal Research and Industrial Applications of Deoxyenterocin Based on Quantitative Evidence


Antiviral Lead Discovery and Optimization

Deoxyenterocin's superior inhibition of H1N1 influenza virus (60.6% at 50 μg/mL) compared to ribavirin (45.3%) makes it a promising scaffold for developing novel anti-influenza agents [1]. It is particularly suitable for structure-activity relationship (SAR) studies aiming to enhance antiviral potency and selectivity.

Combatting Multidrug-Resistant Enterococcal Infections

Given its low IC50 values (1.6-6.4 μg/mL) against Enterococcus faecalis and Enterococcus faecium, deoxyenterocin is a valuable tool for investigating new strategies to combat vancomycin-resistant enterococci (VRE) and other MDR pathogens [1].

Polyketide Biosynthesis and Metabolic Engineering

The unique biosynthetic pathway involving EncM and EncK provides a model system for studying type II polyketide synthase machinery and engineering novel polyketides [1]. Deoxyenterocin is a key intermediate for exploring combinatorial biosynthesis and generating unnatural analogs.

Chemical Biology and Total Synthesis Research

The complex, low-yielding total synthesis of deoxyenterocin presents an opportunity for developing innovative synthetic methodologies, particularly for constructing caged polycyclic structures [1]. It serves as a benchmark for evaluating new C-H functionalization and cyclization strategies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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